RORγt Inverse Agonist Potency: Superior to Clinical Candidate VTP-43742
A derivative of the 6-(trifluoromethyl)pyridine scaffold (compound W14) exhibits potent RORγt inverse agonism with an IC50 of 7.5 nM, which is superior to the clinical compound VTP-43742 in a luciferase reporter assay [1]. This demonstrates the potential of this building block for generating highly active molecules.
| Evidence Dimension | RORγt inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 7.5 nM (compound W14, derived from the target scaffold) |
| Comparator Or Baseline | Clinical compound VTP-43742 (IC50 value not explicitly provided but stated as inferior) |
| Quantified Difference | W14 IC50 is in the low nanomolar range and reported as superior to VTP-43742 |
| Conditions | Luciferase reporter assay |
Why This Matters
Demonstrates the scaffold's ability to produce candidates with low nanomolar potency against a clinically relevant autoimmune target, directly outperforming a known clinical compound.
- [1] Ma, Y.-Y., Cao, Y.-H., Yang, L.-J., et al. (2024). A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists. Letters in Drug Design & Discovery, 21(12), 2359-2373. View Source
